Histrionicotoxin 259

Description

Properties

CAS No. |

67217-83-8 |

|---|---|

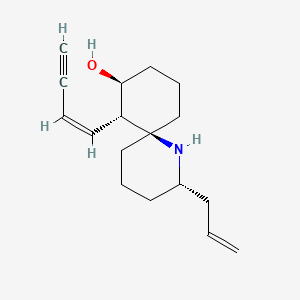

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(2S,6R,10S,11S)-11-[(Z)-but-1-en-3-ynyl]-2-prop-2-enyl-1-azaspiro[5.5]undecan-10-ol |

InChI |

InChI=1S/C17H25NO/c1-3-5-10-15-16(19)11-7-13-17(15)12-6-9-14(18-17)8-4-2/h1,4-5,10,14-16,18-19H,2,6-9,11-13H2/b10-5-/t14-,15-,16+,17-/m1/s1 |

InChI Key |

RPRLIRMTHXJFIO-JMHGXZOVSA-N |

Isomeric SMILES |

C=CC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C\C#C)O |

Canonical SMILES |

C=CCC1CCCC2(N1)CCCC(C2C=CC#C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of histrionicotoxin 259 involves several key steps. One efficient synthetic route includes the use of a mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization of a linear substrate, followed by a samarium iodide (SmI2)-mediated ring expansion . This method allows for the construction of the core 1-azaspiro[5.5]undecane framework common to histrionicotoxins

Chemical Reactions Analysis

Histrionicotoxin 259 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Neuromuscular Blockade:

Histrionicotoxin 259 has been demonstrated to block neuromuscular transmission by inhibiting nicotinic acetylcholine receptors. Research indicates that it exhibits a high affinity for these receptors, making it a candidate for studying neuromuscular diseases and developing new anesthetics or muscle relaxants .

2. Neuropharmacology:

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its action on nicotinic receptors may provide insights into conditions such as Alzheimer's disease and other cognitive impairments .

Toxicological Research

1. Contact Toxicity Studies:

this compound has been evaluated for its contact toxicity against various pests, including fire ants. Studies have shown that it can elicit convulsions and impair locomotion in these insects, highlighting its potential as a natural insecticide .

2. Ecotoxicology:

Research into the environmental impact of histrionicotoxins has revealed their role in the chemical defense mechanisms of poison frogs against predators. Understanding these interactions can inform conservation strategies for amphibian species facing habitat loss and climate change .

Synthesis and Chemical Studies

1. Total Synthesis:

The synthesis of this compound has been achieved through innovative chemical methodologies, allowing researchers to produce this compound in the laboratory for further study. Synthetic pathways have been developed that emphasize efficiency and yield, facilitating the exploration of structure-activity relationships within the histrionicotoxin family .

2. Structure-Activity Relationship (SAR) Studies:

Investigations into the structural variations among histrionicotoxins have provided valuable insights into how modifications affect biological activity. This research is crucial for designing new compounds with enhanced efficacy or reduced toxicity for therapeutic applications .

Case Studies

Mechanism of Action

Histrionicotoxin 259 exerts its effects by selectively inhibiting nicotinic acetylcholine receptors . This inhibition occurs through non-competitive antagonism, where the compound binds to a site distinct from the acetylcholine binding site, leading to a conformational change that prevents receptor activation . The molecular targets and pathways involved in this mechanism are primarily related to the modulation of ion channels in synaptic and conducting membranes .

Comparison with Similar Compounds

Key Structural Features :

- Core : A tricyclic system with a spiro-linked piperidine ring.

- Side Chain : A 15-carbon unsaturated aliphatic chain with hydroxyl and ketone functional groups, critical for receptor binding .

Synthesis : Total synthesis of HTX-259 and its analogs involves tandem cyclization strategies, enabling precise stereochemical control. Holmes et al. pioneered methods for introducing diverse side chains post-tricycle formation, facilitating the production of derivatives like HTX-259A and HTX-285C .

Comparison with Structurally Similar Compounds

Histrionicotoxin 235A (HTX-235A)

- Structural Differences : HTX-235A lacks the hydroxyl group at C8 and has a shorter (C10) side chain compared to HTX-259’s C15 chain .

- Biological Activity : Both compounds inhibit nAChRs, but HTX-259 exhibits higher affinity due to its extended side chain, which enhances hydrophobic interactions with receptor subunits .

- Synthetic Pathways : HTX-235A is synthesized via a Stork-Zhao protocol using alkynylamine cyclization, while HTX-259 requires additional steps for side-chain elongation .

Histrionicotoxin 285C (HTX-285C)

- Structural Differences : HTX-285C features an additional methyl branch at C12 and a ketone group at C14, altering its conformational flexibility .

- Receptor Binding : The methyl branch in HTX-285C reduces binding kinetics by 30% compared to HTX-259, as shown in voltage-clamp studies on frog muscle .

Comparison with Functionally Similar Compounds

Pumiliotoxin 251D (PTX-251D)

- Structural Profile: A bicyclic alkaloid with a quinolizidine core and a linear C16 side chain.

- Mechanism : Unlike HTX-259, PTX-251D targets voltage-gated sodium channels (Nav1.4), causing persistent channel activation rather than nAChR blockade .

- Potency : PTX-251D has an EC₅₀ of 50 nM for sodium channels, whereas HTX-259 achieves 80% nAChR inhibition at 10 nM .

Gephyrotoxin (GTX)

- Structural Profile: A tricyclic alkaloid with a 1-azabicyclo[4.3.0]nonane core.

- Mechanism : GTX blocks potassium channels (Kv1.2) and nAChRs but with lower specificity than HTX-259 .

Data Table: Comparative Analysis

Key Research Findings

- Receptor Affinity : HTX-259’s prolonged side chain increases its residence time on nAChRs, resulting in slow reversibility (t₁/₂ = 20–40 seconds) after washout .

- Functional Divergence : Despite structural similarities, HTX-259 and PTX-251D exhibit divergent ion channel selectivity, highlighting the role of core architecture in target specificity .

Q & A

What are the established methods for synthesizing and characterizing Histrionicotoxin 259, and how can researchers ensure reproducibility?

Category: Basic Research

Answer:

The synthesis of this compound typically involves stereoselective radical translocation–cyclization reactions, as demonstrated in its total synthesis . Key steps include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to achieve desired stereoisomers.

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular confirmation.

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) in the main manuscript, with detailed procedural variations (e.g., inert atmosphere protocols) in supplementary materials . For novel derivatives, include elemental analysis and purity data (HPLC traces) to validate identity .

How can researchers design experiments to investigate this compound's interaction with ion channels in neurological systems?

Category: Advanced Research

Answer:

A robust experimental design should integrate:

- Hypothesis-driven frameworks : Apply the PICO (Population, Intervention, Comparison, Outcome) model to define targets (e.g., nicotinic acetylcholine receptors) and measurable outcomes (e.g., ion flux inhibition) .

- In vitro models : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human ion channels. Include negative controls (e.g., non-transfected cells) and dose-response curves to quantify potency (IC₅₀ values) .

- Validation : Cross-reference findings with computational docking studies (e.g., AutoDock Vina) to correlate bioactivity with binding site interactions . Report statistical significance (p < 0.05) using ANOVA with post-hoc tests .

What analytical strategies are recommended to resolve contradictions in this compound's reported bioactivity across studies?

Category: Advanced Research

Answer:

Discrepancies may arise from variations in assay conditions or target specificity. Address these by:

- Comparative meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values from electrophysiology vs. fluorescence-based assays) and normalize for variables like pH, temperature, and buffer composition .

- Orthogonal validation : Confirm activity using complementary techniques (e.g., calcium imaging alongside electrophysiology) .

- Data transparency : Publish raw datasets and analysis scripts in repositories like Zenodo to enable independent verification .

How should researchers structure a literature review to identify gaps in this compound's mechanistic studies?

Category: Basic Research

Answer:

- Search strategy : Use Boolean operators in databases (PubMed, Scopus) with terms like "this compound AND ion channels NOT derivatives." Filter for studies post-2010 to prioritize recent findings .

- Gap analysis : Map reported mechanisms (e.g., non-competitive inhibition) against understudied areas (e.g., allosteric modulation or effects on synaptic plasticity) using tools like VOSviewer for keyword clustering .

- Citation chaining : Trace foundational papers (e.g., Total Synthesis ) to identify uncited follow-up studies in niche journals .

What in vivo models are appropriate for evaluating this compound's neurotoxicological profile?

Category: Advanced Research

Answer:

- Model selection : Prioritize organisms with conserved ion channel orthologs (e.g., zebrafish larvae for high-throughput toxicity screening or murine models for behavioral assays) .

- Dosage optimization : Conduct pharmacokinetic studies (plasma half-life, blood-brain barrier penetration) using LC-MS/MS. Include dose-escalation cohorts to establish LD₅₀ and therapeutic indices .

- Ethical compliance : Adhere to NIH guidelines for animal welfare, including randomization, blinding, and sample size justification via power analysis .

How can computational methods enhance the study of this compound's structure-activity relationships (SAR)?

Category: Advanced Research

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions over microsecond timescales. Focus on hydrogen bonding and hydrophobic contacts critical for binding .

- QSAR modeling : Train models with published IC₅₀ data and descriptors (e.g., logP, polar surface area) to predict bioactivity of untested analogs .

- Validation : Compare computational predictions with experimental SAR data, reporting root-mean-square deviation (RMSD) to assess model accuracy .

What protocols ensure ethical rigor in studies involving this compound's use in human-derived neuronal cultures?

Category: Advanced Research

Answer:

- Institutional Review Board (IRB) compliance : Submit protocols for ethical approval, emphasizing informed consent for human-derived iPSC lines .

- Biosafety : Conduct experiments in BSL-2 facilities with dual containment (e.g., primary cultures in sealed incubators) .

- Data anonymization : Remove donor identifiers from datasets prior to publication .

How should researchers document methodological variations in this compound studies for cross-study comparisons?

Category: Basic Research

Answer:

- MIAME-compliant reporting : Detail experimental parameters (e.g., cell passage number, batch-specific compound purity) in supplementary tables .

- Controlled vocabulary : Use ontologies like ChEBI (Chemical Entities of Biological Interest) for compound naming and UniProt IDs for target proteins .

- Version control : Archive protocol iterations (e.g., GitHub repositories) with timestamps to track modifications .

What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Category: Advanced Research

Answer:

- Non-linear regression : Fit dose-response data to Hill or Logit models using GraphPad Prism to derive EC₅₀/IC₅₀ values .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates while preserving biological variability .

- Multiplicity correction : Adjust p-values via Benjamini-Hochberg for high-throughput screens (e.g., RNA-seq after toxin exposure) .

How can researchers integrate multi-omics data to elucidate this compound's systemic effects?

Category: Advanced Research

Answer:

- Transcriptomics : Pair RNA-seq (differential gene expression) with proteomics (LC-MS/MS) to identify pathways (e.g., oxidative stress response) .

- Network analysis : Use STRING or Cytoscape to map protein-protein interactions disrupted by the toxin .

- Data integration : Apply machine learning (e.g., random forests) to prioritize biomarkers linked to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.